molecular formula C6H10N4O B1329747 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine CAS No. 3882-66-4

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B1329747
CAS No.: 3882-66-4
M. Wt: 154.17 g/mol
InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pesticides . Therefore, its targets could be enzymes or proteins essential for the survival of pests.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of sulfonylurea herbicides, where it acts as an intermediate . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical pathways. It binds to specific active sites on enzymes, facilitating or inhibiting biochemical reactions depending on the context.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of herbicide action, it disrupts the normal metabolic processes of target plants, leading to their death . In mammalian cells, its impact on gene expression and cellular metabolism can vary depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration is required to elicit a noticeable biological response. Toxicity studies in animal models have shown that high doses can lead to significant physiological and biochemical changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These metabolic pathways are essential for the compound’s function and its overall impact on cellular metabolism. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of other interacting molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as it needs to reach specific target sites to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine typically involves the reaction of ethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine replaces one of the chlorine atoms on the cyanuric chloride molecule . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product . The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRNUWFQADAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192082
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID70192082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-66-4
Record name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-6-methyl-1,3,5-triazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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